N-(3,4-Dimethoxybenzyl)-2-nitroaniline
Description
N-(3,4-Dimethoxybenzyl)-2-nitroaniline is an aromatic amine derivative characterized by a 2-nitroaniline core substituted with a 3,4-dimethoxybenzyl group at the nitrogen atom.
This compound’s structural features make it a candidate for use in pharmaceutical intermediates, agrochemicals, or as a ligand in coordination chemistry.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-20-14-8-7-11(9-15(14)21-2)10-16-12-5-3-4-6-13(12)17(18)19/h3-9,16H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUZCONTOLKVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC=CC=C2[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,4-Dimethoxybenzyl)-2-nitroaniline typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2-nitroaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
N-(3,4-Dimethoxybenzyl)-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Scientific Research Applications
N-(3,4-Dimethoxybenzyl)-2-nitroaniline has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxybenzyl)-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy groups enhance the compound’s solubility and stability, facilitating its use in various applications .
Comparison with Similar Compounds
Structural and Electronic Differences
The table below summarizes key structural and functional differences between N-(3,4-Dimethoxybenzyl)-2-nitroaniline and related compounds:
*Inferred from structural analogs; methoxy groups may lower melting point compared to nitroaniline derivatives.
Key Observations:
- Electronic Effects : The methoxy groups in the target compound donate electron density via resonance, contrasting with the electron-withdrawing nitro groups in 3-nitroaniline and 4-nitro-N-(3-nitrophenyl)benzamide. This difference may enhance nucleophilicity at the aromatic ring or amine group.
- Physical State : The compound in exists as an oil due to its branched aliphatic and aromatic substituents, whereas nitroaniline derivatives (e.g., ) are solids, likely due to stronger intermolecular hydrogen bonding.
Biological Activity
N-(3,4-Dimethoxybenzyl)-2-nitroaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of the Compound
This compound features a benzyl group with methoxy substituents at the 3 and 4 positions and a nitroaniline moiety. Its synthesis typically involves the nucleophilic substitution of 2-nitroaniline with 3,4-dimethoxybenzyl chloride under basic conditions, often facilitated by sodium hydroxide or potassium carbonate.
The biological activity of this compound can be attributed to several mechanisms:
- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects . This reduction is facilitated by enzymatic processes involving NADH or NADPH as reducing agents.
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which may contribute to their overall biological effects .
- Interaction with Biomolecules : The methoxy groups enhance solubility and stability, allowing for better interaction with various molecular targets, including enzymes and receptors .
Anticancer Activity
Research indicates that derivatives of this compound exhibit potential anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in cancer cell lines such as HeLa cells. The most active derivatives demonstrated significant cytotoxicity, with inhibition rates ranging from 28.54% to 44.67% in cell viability assays .
Antimicrobial Activity
Nitro-containing compounds are well-known for their antimicrobial properties. This compound may exhibit similar effects by producing toxic intermediates upon reduction, which can bind to DNA and cause cellular damage . This mechanism is particularly relevant for treating infections caused by various microorganisms.
Anti-inflammatory Activity
Nitro compounds also play a role in modulating inflammatory responses. The presence of the nitro group in this compound may enhance its pharmacokinetic properties and contribute to anti-inflammatory effects through interactions with signaling proteins involved in inflammation .
Research Findings and Case Studies
Table 1: Summary of Biological Activities
Case Study: Anticancer Evaluation
In a study evaluating the anticancer potential of synthesized compounds similar to this compound, researchers utilized MTT assays to measure cell viability in HeLa cells. The results indicated that specific derivatives exhibited substantial anti-proliferative effects, suggesting that structural modifications could enhance activity against cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
